molecular formula C11H24Cl2N2O B1429973 4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride CAS No. 1423032-40-9

4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride

Cat. No.: B1429973
CAS No.: 1423032-40-9
M. Wt: 271.22 g/mol
InChI Key: IFGBLDSCNKPYFP-UHFFFAOYSA-N
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Description

“4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride” is a chemical compound with the IUPAC name 4-(4-methyl-4-piperidinyl)morpholine dihydrochloride . It has a molecular weight of 257.2 . It is also known as MPMD or NS-105.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O.2ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;;/h11H,2-9H2,1H3;2*1H .

Scientific Research Applications

Behavioral Pharmacology

Research into compounds structurally similar to "4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride" has explored their potential as treatments for anxiety and affective disorders. For example, the selective 5-hydroxytryptamine (HT)1B antagonist has shown anxiolytic and antidepressant efficacy in various animal models, suggesting potential utility for 5-HT1B antagonists in treating mental health conditions (Hudzik et al., 2003).

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, which share a structural component with the compound , have a broad spectrum of pharmacological profiles. These derivatives have been developed for various pharmacological activities, highlighting the versatility and importance of morpholine as a functional group in drug design (Asif & Imran, 2019).

Toxicity and Environmental Impact of Related Compounds

Studies on the environmental impact and toxicity of chemically related compounds, such as phenoxy herbicides, provide insights into the behavior of these chemicals in ecosystems and their potential risks. This research is crucial for understanding the environmental fate and management of such compounds (Werner et al., 2012).

Therapeutic Applications of Tetrahydroisoquinolines

The therapeutic applications of tetrahydroisoquinolines, which share structural similarities with piperidine derivatives, have been explored, especially in anticancer research. This highlights the ongoing interest in utilizing these scaffolds for developing new medicinal compounds (Singh & Shah, 2017).

Use in Molecular Biology

Morpholino oligos, a category that includes morpholine derivatives, are used in gene function studies, showcasing the significance of these compounds in molecular biology and genetic research. They offer a method to study gene function with potential applications in understanding and treating genetic disorders (Heasman, 2002).

Properties

IUPAC Name

4-[(4-methylpiperidin-4-yl)methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13;;/h12H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGBLDSCNKPYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-40-9
Record name 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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